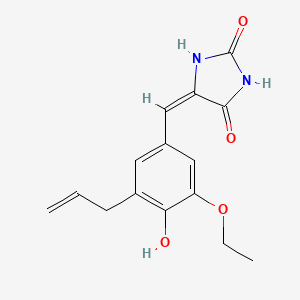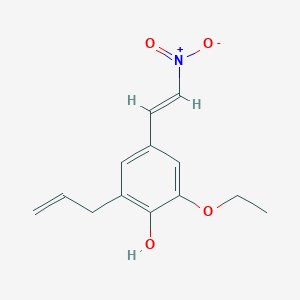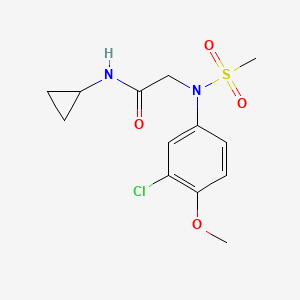
2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol, also known as compound 1, is a novel pyrimidine derivative that has gained attention in recent years due to its potential therapeutic applications. This compound has been synthesized and studied extensively in the laboratory, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated. In
Scientific Research Applications
Compound 1 has been studied extensively in the laboratory, and its potential therapeutic applications have been investigated. One of the main areas of research for 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol 1 is its anti-tumor activity. Studies have shown that 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol 1 can inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and liver cancer. Compound 1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-tumor activity, 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol 1 has also been studied for its anti-inflammatory and anti-oxidant properties. Studies have shown that 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol 1 can reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. Compound 1 has also been shown to reduce oxidative stress in animal models of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol 1 is not fully understood, but it is thought to involve the inhibition of various signaling pathways in cells. Studies have shown that 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol 1 can inhibit the activation of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Compound 1 has also been shown to inhibit the activation of the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects in animal models. Studies have shown that 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol 1 can reduce tumor growth and induce apoptosis in cancer cells. Compound 1 has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory and oxidative stress-related diseases. In addition, 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol 1 has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
Compound 1 has several advantages for lab experiments. It is relatively easy to synthesize using a multi-step process, and high yields of the 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol can be obtained. Compound 1 is also stable and can be stored for long periods of time. In addition, 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol 1 has been shown to have low toxicity in animal models, making it a safe 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol to use in lab experiments.
However, there are also some limitations to using 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol 1 in lab experiments. One limitation is that the mechanism of action of 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol 1 is not fully understood, which makes it difficult to design experiments to investigate its activity. In addition, 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol 1 has not yet been tested in human clinical trials, so its potential therapeutic applications in humans are not yet known.
Future Directions
There are several future directions for research on 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol 1. One direction is to investigate the mechanism of action of 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol 1 in more detail, to better understand how it inhibits various signaling pathways in cells. Another direction is to test the efficacy of 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol 1 in animal models of various diseases, including cancer, inflammation, and oxidative stress-related diseases. Finally, future research could focus on developing analogs of 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol 1 with improved activity and lower toxicity, to further explore its potential therapeutic applications.
Synthesis Methods
Compound 1 can be synthesized using a multi-step process that involves the reaction of 4-isopropoxy-3-methylbenzaldehyde with ethyl cyanoacetate to form a cyanoacetate intermediate. This intermediate is then reacted with guanidine carbonate to form the pyrimidine ring, which is subsequently reduced to form 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol 1. The synthesis method of 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol 1 has been optimized in the laboratory, and high yields of the 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol can be obtained using this method.
properties
IUPAC Name |
2-amino-4-hydroxy-5-[(3-methyl-4-propan-2-yloxyphenyl)methyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-8(2)21-12-5-4-10(6-9(12)3)7-11-13(19)17-15(16)18-14(11)20/h4-6,8H,7H2,1-3H3,(H4,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEZMWUSSHORLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2=C(N=C(NC2=O)N)O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-[3-methyl-4-(propan-2-yloxy)benzyl]pyrimidine-4,6-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B5716471.png)

![4-chloro-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5716483.png)



![5-{[(4-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5716502.png)


![4-{[3-(ethoxycarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5716524.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(2-fluorophenyl)acetamide](/img/structure/B5716531.png)
![5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5716542.png)

